3,5-Diprenyl-4-hydroxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of hydroxybenzaldehyde derivatives typically involves reactions that introduce substituents into the benzaldehyde framework. For example, the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes can be catalyzed by rhodium-based systems, leading to the formation of various substituted phenols (Kokubo et al., 1999). Such methodologies might be adaptable for the synthesis of 3,5-diprenyl-4-hydroxybenzaldehyde by choosing appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of hydroxybenzaldehyde derivatives is often analyzed through spectroscopic methods and X-ray crystallography. The crystal structure of related compounds provides insight into the molecular geometry and electron distribution, which are crucial for understanding the reactivity and properties of 3,5-diprenyl-4-hydroxybenzaldehyde derivatives. For example, chelate structures of hydroxybenzaldehyde thiosemicarbazones have been characterized, revealing complex geometry and bonding features (Ülküseven et al., 2008).
Chemical Reactions and Properties
Hydroxybenzaldehyde derivatives undergo various chemical reactions, reflecting their rich chemistry. For instance, the photophysical properties of related compounds indicate intramolecular charge transfer and hydrogen bonding effects, which are significant for understanding the reactivity of 3,5-diprenyl-4-hydroxybenzaldehyde (Stalin & Rajendiran, 2005). These properties are influenced by the molecular structure, particularly the presence and position of substituents.
Scientific Research Applications
3,5-Diprenyl-4-hydroxybenzaldehyde is a natural phenol found in the herbs of Piper aduncum . It has a molecular formula of C17H22O2 and a molecular weight of 258.36 g/mol . This compound is typically stored at 2-8°C .
One potential application of 3,5-Diprenyl-4-hydroxybenzaldehyde is in the field of microbiology. It has been found to have the ability to inhibit biofilm formation in certain strains . This suggests that it could be used to study the potential synergistic effect of clinically relevant antibiotics .
properties
IUPAC Name |
4-hydroxy-3,5-bis(3-methylbut-2-enyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-12(2)5-7-15-9-14(11-18)10-16(17(15)19)8-6-13(3)4/h5-6,9-11,19H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVUELCNFASQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diprenyl-4-hydroxybenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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